4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Overview
Description
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a brominated pyrimidine derivative and a tetrahydrofuran derivative.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2(1h)-pyrimidinone: Lacks the tetrahydrofuran moiety.
4-Amino-5-chloro-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Has a chlorine atom instead of bromine.
4-Amino-5-bromo-1-(tetrahydropyran-2-yl)pyrimidin-2(1h)-one: Contains a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The presence of the tetrahydrofuran moiety in 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one may confer unique chemical and biological properties compared to its analogs. This structural feature could influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
4-amino-5-bromo-1-(oxolan-2-yl)pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c9-5-4-12(6-2-1-3-14-6)8(13)11-7(5)10/h4,6H,1-3H2,(H2,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCGLOWNMBQPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=NC2=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296787 | |
Record name | MLS002706408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-36-3 | |
Record name | MLS002706408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002706408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.